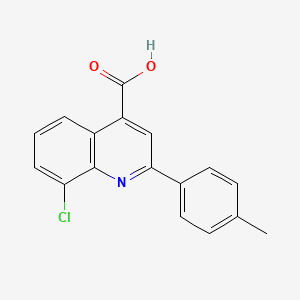

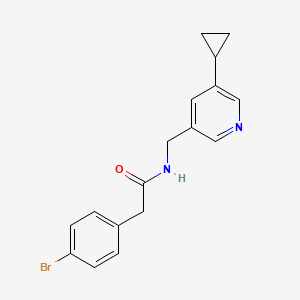

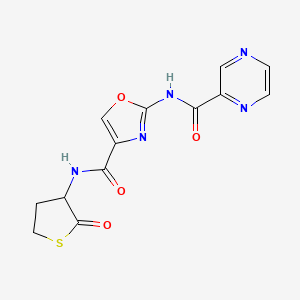

![molecular formula C16H16N6O2 B2832159 N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396882-11-3](/img/structure/B2832159.png)

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and inhibition of PARP has been shown to enhance the effectiveness of DNA-damaging agents in cancer therapy. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Benzodiazines and Related Compounds

Synthetic Advances and Applications

Benzodiazines, including related compounds like benzimidazoles, have broad biological properties and applications in pharmaceutical and agrochemical fields. They constitute key structural units in bioactive natural products and synthetic molecules, potentially including derivatives similar to the specified compound. These compounds are valued for their therapeutic activities, prompting ongoing research into their synthesis and application (Mathew et al., 2017).

Anticancer and Antioxidant Activities

Novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, closely related to the compound , have shown promising anticancer and antioxidant activities. These derivatives were synthesized and demonstrated effectiveness against various cancer cell lines, indicating the potential for compounds with benzimidazole moieties to serve as effective anticancer agents (Gudipati et al., 2011).

Benzimidazole Derivatives

Corrosion Inhibition

Benzimidazole derivatives have been studied for their role as corrosion inhibitors, indicating their potential in materials science and engineering applications. These compounds, including those incorporating morpholine groups, demonstrate significant inhibition of corrosion in specific conditions, suggesting utility beyond biomedical applications (Yadav et al., 2016).

Antimicrobial Activity

Certain benzimidazole derivatives exhibit antimicrobial properties, underscoring their potential in developing new therapeutic agents. Synthesized compounds have shown effectiveness against various bacterial strains, highlighting the versatility and broad-spectrum potential of benzimidazole-related compounds in addressing infectious diseases (Patil et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes like casein kinase 1 (CK1) isoforms .

Mode of Action

Similar compounds have been found to inhibit ck1δ/ε, a highly conserved ubiquitously expressed serine/threonine protein kinase family . These inhibitors can regulate many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Biochemical Pathways

For instance, inhibitors of CK1δ/ε can impact the Wnt signaling pathway, DNA damage response pathway, and cell cycle progression .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds have been studied . These properties

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-15(19-16-17-11-3-1-2-4-12(11)18-16)13-5-6-14(21-20-13)22-7-9-24-10-8-22/h1-6H,7-10H2,(H2,17,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDKCLKJYXYNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

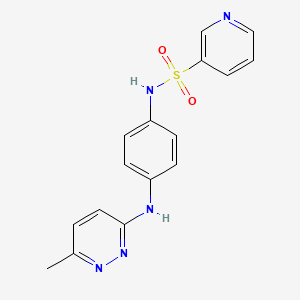

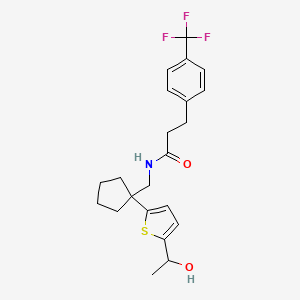

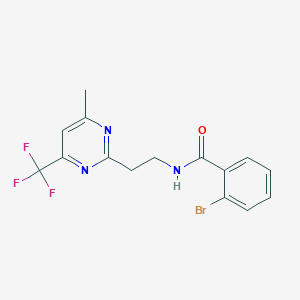

![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)

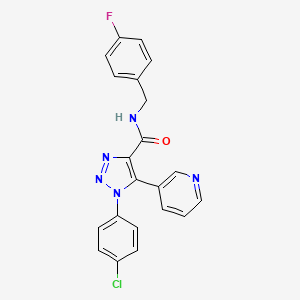

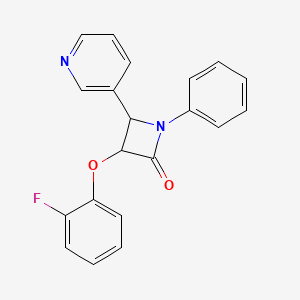

![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2832078.png)

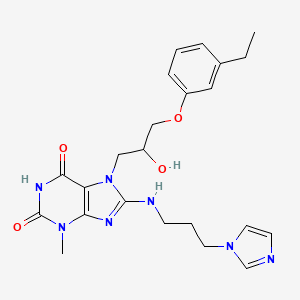

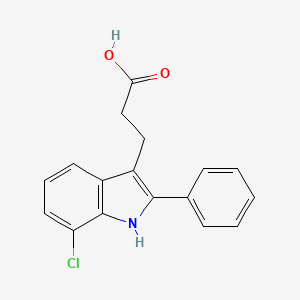

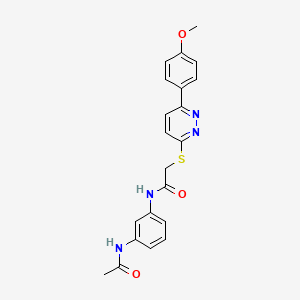

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2832085.png)